molecular formula C6H10N2O9 B8385296 3-(2,3-Bis(nitrooxy)propoxy)propanoic acid

3-(2,3-Bis(nitrooxy)propoxy)propanoic acid

Cat. No. B8385296
M. Wt: 254.15 g/mol
InChI Key: SNPDKBFMQHFHFY-UHFFFAOYSA-N
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Patent
US08003811B2

Procedure details

The title compound was prepared by following the procedure described in EXAMPLE 8 Step A,B except that the reagent 3,3-dimethylhex-5-enyl 4-nitrobenzoate was replaced by 4-nitrophenyl 3-(allyloxy)propanoate and the reagent 3,3-dimethyl-5,6-bis(nitrooxy)hexyl 4-nitrobenzoate was replaced by 4-nitrophenyl 3-(2,3-bis(nitrooxy)propoxy)propanoate.
Name
3,3-dimethylhex-5-enyl 4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-nitrophenyl 3-(allyloxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3-dimethyl-5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-nitrophenyl 3-(2,3-bis(nitrooxy)propoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C(OCCC(C)(C)CC=C)=O)=CC=1)([O-])=O.C(OCCC(OC1C=CC([N+]([O-])=O)=CC=1)=O)C=C.[N+](C1C=CC(C(OCCC(C)(C)CC(O[N+]([O-])=O)CO[N+]([O-])=O)=O)=CC=1)([O-])=O.[N+:67]([O:70][CH:71]([CH2:88][O:89][N+:90]([O-:92])=[O:91])[CH2:72][O:73][CH2:74][CH2:75][C:76]([O:78]C1C=CC([N+]([O-])=O)=CC=1)=[O:77])([O-:69])=[O:68]>>[N+:67]([O:70][CH:71]([CH2:88][O:89][N+:90]([O-:92])=[O:91])[CH2:72][O:73][CH2:74][CH2:75][C:76]([OH:78])=[O:77])([O-:69])=[O:68]

Inputs

Step One
Name
3,3-dimethylhex-5-enyl 4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCC(CC=C)(C)C)C=C1
Step Two
Name
4-nitrophenyl 3-(allyloxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
3,3-dimethyl-5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCC(CC(CO[N+](=O)[O-])O[N+](=O)[O-])(C)C)C=C1
Step Four
Name
4-nitrophenyl 3-(2,3-bis(nitrooxy)propoxy)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OC(COCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])CO[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])OC(COCCC(=O)O)CO[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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